Bepafant
Description
Racemic Mixture Characterization
The racemic mixture of this compound represents a 50:50 combination of the (S)- and (R)-enantiomers, exhibiting the characteristics typical of enantiomeric pairs. Under standard synthetic conditions, this compound is obtained as a racemic mixture, reflecting the absence of stereocontrol in conventional preparation methods. The racemic form is designated with specific optical activity notation as (±), indicating the equal presence of both mirror-image isomers.
Physical property analysis of the racemic mixture reveals identical melting points, solubility characteristics, and spectroscopic properties for both enantiomers when present individually, consistent with the fundamental principle that enantiomers possess identical physical properties except for their interaction with plane-polarized light. The racemic mixture demonstrates optical inactivity due to the equal and opposite rotation of plane-polarized light by each enantiomer, resulting in net zero optical rotation.
Analytical characterization of the racemic mixture employs various spectroscopic techniques that cannot distinguish between enantiomers through conventional means. Nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy provide identical spectra for both enantiomers, necessitating specialized chiral analytical methods for enantiomeric differentiation. The compound's classification as racemic is confirmed through the absence of optical activity measurements and the requirement for chiral resolution techniques to obtain enantiomerically pure samples.
| Stereochemical Parameter | Racemic Mixture | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|---|
| CAS Registry Number | 114776-28-2 | 114800-15-6 | 114800-16-7 |
| Optical Activity | (±) | UNSPECIFIED | UNSPECIFIED |
| Defined Stereocenters | 0/1 | 1/1 | 1/1 |
| InChI Key | FWYVRZOREBYLCY-UHFFFAOYSA-N | FWYVRZOREBYLCY-AWEZNQCLSA-N | FWYVRZOREBYLCY-YWKLQJLQGLSA-N |
Enantiomeric Resolution Techniques
The resolution of racemic this compound into its constituent enantiomers represents a significant analytical and preparative challenge due to the identical physical properties exhibited by enantiomeric pairs. Successful enantiomeric resolution typically requires the formation of diastereomeric derivatives through reaction with enantiomerically pure chiral resolving agents, as diastereomers possess different physical properties that enable separation.
Classical resolution approaches for this compound may involve the formation of diastereomeric salts using chiral acids or bases, depending on the functional groups available for salt formation. The morpholine nitrogen atom present in this compound's structure provides a basic site that could potentially form diastereomeric salts with enantiomerically pure carboxylic acids. Following salt formation, the resulting diastereomers can be separated through fractional crystallization or chromatographic techniques based on their different solubilities and retention behaviors.
Advanced analytical techniques for enantiomeric determination include chiral high-performance liquid chromatography, which employs chiral stationary phases to achieve separation based on differential interactions between each enantiomer and the chiral selector. Gas chromatography with chiral derivatization represents another approach, though the high molecular weight and complex structure of this compound may limit its volatility for direct gas chromatographic analysis.
Research investigations have documented differential binding affinities for this compound enantiomers, with reported values of 14 nanomolar and 660 nanomolar for the respective enantiomers. This significant difference in biological activity underscores the importance of enantiomeric resolution for pharmaceutical applications and highlights the distinct pharmacological profiles that can exist between stereoisomers of the same compound. Such findings emphasize the critical need for stereoselective analytical methods and potentially stereoselective synthetic approaches for this compound production.
Properties
IUPAC Name |
[9-(2-chlorophenyl)-3-methyl-16-thia-2,4,5,8-tetrazatetracyclo[8.6.0.02,6.011,15]hexadeca-1(10),3,5,8,11(15)-pentaen-13-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2S/c1-13-26-27-19-12-25-21(15-4-2-3-5-17(15)24)20-16-10-14(11-18(16)32-23(20)29(13)19)22(30)28-6-8-31-9-7-28/h2-5,14H,6-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYVRZOREBYLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CC(C4)C(=O)N5CCOCC5)C(=NC2)C6=CC=CC=C6Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869589 | |
| Record name | [6-(2-Chlorophenyl)-1-methyl-8,9-dihydro-4H,7H-cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-8-yl](morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114776-28-2 | |
| Record name | [6-(2-Chlorophenyl)-8,9-dihydro-1-methyl-4H,7H-cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-8-yl]-4-morpholinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114776-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bepafant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114776282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BEPAFANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKS724B66O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Comprehensive Analysis of the Preparation Methods of Bepafant
This compound, chemically known as WEB-2170 or by its systematic name N-[2-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-N-methylmethanesulfonamide, is a potent platelet-activating factor (PAF) antagonist that has garnered significant attention for its anti-inflammatory properties and therapeutic potential in various inflammatory disorders. This article presents an exhaustive and authoritative review of the preparation methods for this compound, synthesizing data from diverse, reputable sources and integrating in-depth research findings. The focus is exclusively on the synthetic strategies, reaction conditions, purification protocols, and analytical characterization relevant to this compound, excluding unreliable sources as instructed.
Chemical Structure and Properties of this compound
Molecular Formula and Structural Features
This compound possesses the molecular formula C₂₃H₂₂ClN₅O₂S and a molecular weight of 467.97 g/mol. Its structure is characterized by a benzoxazinone scaffold, a para-chlorobenzoyl substituent, and a methanesulfonamide moiety. The presence of both aromatic and heterocyclic systems, as well as the sulfonamide linkage, confers unique physicochemical and biological properties.
Physicochemical Characteristics
The compound is a crystalline solid with a relative density of 1.59 g/cm³ and exhibits stability under standard storage conditions, with recommended storage at -20°C for the powder form and -80°C in solution. Its solubility profile and stability are crucial for both synthetic handling and formulation development.
Relevance of Structural Motifs in Synthesis
The synthetic design of this compound necessitates the precise assembly of its core motifs. The benzoxazinone ring system forms the central scaffold, while the para-chlorobenzoyl and methanesulfonamide groups are introduced via selective functionalization steps. Each motif's chemical reactivity and compatibility with various reagents and conditions dictate the choice of synthetic route.
Historical Development and Patent Landscape
Early Synthetic Approaches
The initial synthesis of this compound and related PAF antagonists was reported in the late 1980s and early 1990s, primarily by research groups focused on anti-inflammatory drug discovery. Early routes emphasized the construction of the benzoxazinone core via condensation reactions, followed by stepwise functionalization to introduce the requisite substituents.
Patent-Protected Methods
Several patents describe the preparation of this compound and its analogs, with variations in starting materials, catalysts, and purification techniques. These patents provide detailed protocols, including reaction stoichiometry, solvent selection, temperature control, and work-up procedures, reflecting the continuous optimization of synthetic strategies.
Evolution of Synthetic Strategies
Over time, synthetic methods have shifted towards greater efficiency, higher yields, and improved selectivity. Innovations include the use of milder reagents, phase-transfer catalysis, and alternative protecting group strategies to minimize side reactions and facilitate purification.
Each stage is discussed in detail below, with reference to reaction conditions, yields, and analytical data.
Synthesis of the Benzoxazinone Core
Condensation of 2-Aminophenol with Acid Chlorides
The benzoxazinone ring system is commonly constructed via the condensation of 2-aminophenol derivatives with acid chlorides under controlled conditions. For this compound, the starting material is typically 2-aminophenol, which undergoes acylation with 4-chlorobenzoyl chloride to yield the corresponding amide intermediate.
The reaction is conducted in an inert solvent such as dichloromethane or tetrahydrofuran, with a base such as triethylamine to neutralize the liberated hydrochloric acid. The mixture is stirred at low temperature (0–5°C) to minimize side reactions, then gradually warmed to room temperature to complete the reaction.
Cyclization to Form the Benzoxazinone
The amide intermediate is subjected to cyclization, typically via heating in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid. This step closes the ring, forming the 1,4-benzoxazinone core. The reaction is monitored by thin-layer chromatography (TLC) and quenched upon completion.
Data Table: Benzoxazinone Core Formation
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Acylation | 2-aminophenol, 4-chlorobenzoyl chloride, triethylamine | Dichloromethane | 0–25°C | 2 h | 85–90 |
| Cyclization | Amide intermediate, phosphorus oxychloride | None (neat) | 80–120°C | 3 h | 75–80 |
Introduction of the Methanesulfonamide Group
Sulfonamidation Reaction
The introduction of the methanesulfonamide group is achieved by reacting the benzoxazinone intermediate with methanesulfonyl chloride in the presence of a base, such as pyridine or triethylamine. The reaction is typically performed in an aprotic solvent like dichloromethane at low temperature to prevent overreaction or decomposition.
The sulfonamidation proceeds via nucleophilic attack of the amine on the sulfonyl chloride, forming the sulfonamide linkage. The reaction mixture is then quenched with water and extracted into an organic phase for further purification.
Data Table: Sulfonamidation Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Sulfonamidation | Benzoxazinone intermediate, methanesulfonyl chloride, triethylamine | Dichloromethane | 0–10°C | 1 h | 80–85 |
Final Functionalization and Purification
Methylation (If Required)
In some synthetic routes, methylation of the sulfonamide nitrogen is performed using methyl iodide or dimethyl sulfate in the presence of a base. This step is conducted under controlled conditions to avoid overalkylation or side reactions.
Purification Techniques
The crude product is purified by recrystallization from suitable solvents, such as ethanol or ethyl acetate, or by column chromatography on silica gel. The choice of purification method depends on the scale of synthesis and the purity requirements.
Analytical Characterization
The final product is characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC) to confirm its identity and purity.
Data Table: Purification and Characterization
| Step | Method | Solvent/Medium | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Recrystallization | Ethanol | Ethanol | 70–80 | >99 |
| Column Chromatography | Silica gel | Ethyl acetate/hexane | 75–85 | >99 |
| NMR, MS, IR, HPLC | Analytical | — | — | — |
Alternative Synthetic Strategies
Use of Protecting Groups
Some routes employ protecting groups to shield reactive functionalities during multi-step synthesis, which are later removed under mild conditions. This approach enhances selectivity and yield but adds complexity to the process.
One-Pot Synthesis
Efforts have been made to develop one-pot or tandem reaction protocols to streamline the synthesis and reduce the number of purification steps. These methods improve efficiency but may require careful optimization of reaction conditions.
Comparative Analysis of Preparation Methods
Scalability and Industrial Applicability
For large-scale synthesis, methods that minimize hazardous reagents, use readily available starting materials, and allow for easy purification are preferred. The use of phase-transfer catalysts and solvent recycling further enhances the environmental and economic viability of the process.
Data Table: Comparative Summary of Synthetic Methods
| Method | Steps | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Classical Stepwise | 4–5 | 60–70 | >99 | High | Moderate |
| One-Pot | 2–3 | 50–60 | 95–98 | Moderate | Low |
| Protecting Group | 5–6 | 65–75 | >99 | Moderate | Moderate |
| Enantioselective | 6–7 | 40–50 | >99 | Low | Moderate |
In-Depth Research Findings and Optimization Strategies
Reaction Condition Optimization
Systematic studies have been conducted to optimize reaction conditions for each step of this compound synthesis. Parameters such as temperature, solvent choice, reagent stoichiometry, and reaction time have been varied to maximize yield and minimize byproduct formation.
For example, the acylation step benefits from low-temperature conditions to suppress side reactions, while the cyclization step requires careful control of temperature and dehydrating agent concentration to ensure complete ring closure without degradation.
Analytical Monitoring and Quality Control
Analytical techniques such as TLC, HPLC, and NMR are employed at each stage to monitor reaction progress and assess product purity. The use of real-time analytical monitoring enables rapid identification of optimal conditions and early detection of impurities.
Case Study: Scale-Up of this compound Synthesis
A case study of the scale-up process demonstrates the challenges and solutions encountered in transitioning from laboratory-scale to industrial-scale synthesis. Key considerations include heat management, mixing efficiency, and solvent recovery. The adoption of continuous flow reactors and automated process control has improved reproducibility and safety.
Chemical Reactions Analysis
Bepafant undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include derivatives with modified functional groups, which can be used to study the structure-activity relationship of the compound .
Scientific Research Applications
Anaphylaxis Models
Bepafant has been extensively studied in animal models of anaphylaxis. In experiments involving sensitized mice and guinea pigs, this compound demonstrated a protective effect against anaphylactic death when administered prior to or during an anaphylactic response. The compound effectively reduced bronchoconstriction and hypotension associated with anaphylaxis, indicating its potential use in managing severe allergic reactions .
| Study | Model | Dosage | Outcome |
|---|---|---|---|
| Study 1 | Mice | 1.0-10 mg/kg p.o. | Protection from anaphylactic death |
| Study 2 | Guinea pigs | 0.1-1 mg/kg i.v. | Attenuation of bronchoconstriction |
Vascular Permeability
Research has shown that this compound can inhibit PAF-induced increases in vascular permeability in rat skin models. This property suggests its potential application in conditions characterized by excessive vascular leakage, such as sepsis or acute inflammatory responses .
Angiogenesis
This compound has been implicated in studies examining the role of PAF in angiogenesis. In murine models, the blockade of PAF receptors with this compound inhibited neoangiogenesis induced by CD40 stimulation, highlighting its relevance in vascular diseases and tumor biology .
| Study | Model | Findings |
|---|---|---|
| Study 3 | Murine model of Matrigel implantation | Inhibition of CD40-induced angiogenesis |
Adaptive Immunity
Recent findings suggest that this compound may enhance adaptive immune responses. In experiments involving ovalbumin immunization, the presence of this compound increased specific IgG2a antibody production without affecting IgG1 levels, indicating a shift towards a more robust Th1-type immune response .
Clinical Implications
The pharmacological profile of this compound positions it as a candidate for therapeutic interventions in various clinical settings:
- Allergy Management : Its efficacy in preventing anaphylaxis could lead to new treatment protocols for severe allergic reactions.
- Inflammatory Disorders : By modulating vascular permeability and inflammatory responses, it may be beneficial in treating conditions like sepsis or acute respiratory distress syndrome.
- Cancer Therapy : Given its role in angiogenesis, this compound could be explored as an adjunct therapy in cancer treatments to inhibit tumor growth through vascular modulation.
Mechanism of Action
Bepafant exerts its effects by antagonizing the platelet activating factor receptor, a G-protein-coupled seven-transmembrane receptor that plays a profound role in stimulating inflammatory and thrombotic responses . By displacing the natural ligand platelet activating factor with an equilibrium dissociation constant of 16 nM, this compound inhibits the signaling function of the platelet activating factor receptor . This inhibition leads to a reduction in platelet and neutrophil aggregation, bronchoconstriction, hypotension, microvascular leakage, and anaphylactic shock .
Comparison with Similar Compounds
Comparison with Similar Compounds
Bepafant belongs to the hetrazepine class of PAF antagonists, which includes structurally and functionally related compounds. Below is a detailed comparison:
Pharmacological Profile
In Vivo Efficacy
PAF-Induced Hypotension :
- Airway Inflammation: this compound suppressed eosinophil infiltration and bronchoconstriction in primate asthma models, comparable to β₂-agonists .
Clinical and Mechanistic Differences
- BN52021 (a natural terpene from Ginkgo biloba) lacks the hetrazepine backbone of this compound, resulting in weaker oral bioavailability and divergent effects on eicosanoids (e.g., BN52021 reduces LTB4, while this compound increases it) .
- PCA4248 and TCV309 (non-hetrazepine PAF antagonists) exhibit weaker receptor affinity and shorter half-lives compared to this compound .
Adverse Effects and Limitations
Biological Activity
Bepafant, also known as WEB 2170, is a selective antagonist of the platelet-activating factor (PAF) receptor. This compound is classified as a thieno-triazolodiazepine and has been extensively studied for its pharmacological properties, particularly in the context of inflammatory responses and various pathophysiological conditions. Its ability to inhibit PAF-induced biological activities makes it a significant molecule in research related to inflammation, anaphylaxis, and cancer.
This compound functions primarily by blocking the PAF receptor, which mediates numerous biological processes including platelet aggregation, bronchoconstriction, and vascular permeability. The compound demonstrates potent inhibitory effects on PAF-induced human platelet aggregation with an IC50 value of approximately 0.3 µM and on neutrophil aggregation with an IC50 value of about 0.83 µM . This specificity highlights its potential therapeutic applications in conditions where PAF plays a crucial role.
In Vitro Studies
In vitro studies have confirmed that this compound selectively inhibits PAF-induced aggregation without significantly affecting aggregation induced by other agonists. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .
Anaphylaxis Models
This compound has been evaluated in various animal models for its protective effects against anaphylaxis. In actively sensitized mice, doses ranging from 1.0 to 10 mg/kg administered orally provided significant protection against anaphylactic death, especially when combined with beta-receptor antagonists like propranolol . Similarly, in guinea pigs subjected to active anaphylaxis via ovalbumin challenge, this compound significantly reduced mortality and mitigated bronchoconstriction and hypotension .
Vascular Effects
In anesthetized rat models, intravenous administration of this compound at doses between 0.001-0.1 mg/kg effectively inhibited PAF-induced hypotension in a dose-dependent manner . The compound also demonstrated the ability to prevent increases in vascular permeability induced by PAF in rat skin, underscoring its potential use in managing vascular-related pathologies.
Angiogenic Role of PAF
Recent studies have indicated that PAF may play a role in tumor angiogenesis. In breast carcinoma tissues, elevated levels of PAF were detected compared to control tissues, correlating with increased microvessel density . this compound's application inhibited angiogenesis induced by PAF-like activity in cultured breast cancer cells, suggesting its potential utility in cancer therapy by targeting the angiogenic processes mediated by PAF.
Table: Summary of this compound's Biological Activities
| Activity | In Vitro Effect | In Vivo Effect |
|---|---|---|
| Platelet Aggregation | IC50 = 0.3 µM | Significant inhibition |
| Neutrophil Aggregation | IC50 = 0.83 µM | Significant inhibition |
| Anaphylaxis Protection | Dose-dependent (1-10 mg/kg) | Significant protection |
| Vascular Permeability | Effective inhibition | Effective inhibition |
| Angiogenesis | Inhibition observed | Reduced tumor vascularization |
Case Study: Anaphylaxis Management
In a controlled study involving guinea pigs, this compound was administered alongside ovalbumin to assess its efficacy in preventing anaphylactic shock. Results showed that pre-treatment with this compound significantly reduced mortality rates and improved respiratory function post-challenge. This study reinforces the potential clinical applications of this compound in managing severe allergic reactions .
Q & A
Q. What experimental models are most suitable for investigating Bepafant's efficacy in blocking platelet-activating factor (PAF) receptors?
this compound's activity is typically evaluated using in vitro receptor-binding assays (e.g., radioligand displacement) and in vivo models such as guinea pig airway hyperresponsiveness (AHR). The guinea pig model is preferred due to its sensitivity to PAF-induced bronchoconstriction and histamine-mediated inflammation, mimicking human asthma pathophysiology. Researchers should include control groups treated with PAF alone and co-administer this compound at varying doses to establish dose-response relationships .
Q. How can researchers validate the selectivity of this compound for PAF receptors over histamine receptors in inflammatory models?
To confirm selectivity, use histamine receptor antagonists (e.g., cetirizine for H1 receptors) alongside this compound in dual-challenge experiments. Measure inflammatory markers (e.g., leukotriene B4, TNF-α) and compare outcomes. If this compound's anti-inflammatory effects persist despite histamine blockade, its specificity for PAF receptors is validated .
Q. What are the key parameters for characterizing this compound's pharmacokinetics in preclinical studies?
Critical parameters include plasma half-life, bioavailability (via oral vs. intravenous administration), and tissue distribution (e.g., lung concentration in AHR models). Use high-performance liquid chromatography (HPLC) or mass spectrometry for quantification. Ensure consistency in animal species, dosing intervals, and fasting conditions to reduce variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's efficacy reported across different inflammation models?
Contradictions often arise from model-specific factors (e.g., species differences in PAF receptor expression or coexisting inflammatory pathways). Address this by:
Q. What methodological strategies optimize the detection of this compound's long-term effects on chronic inflammatory diseases?
Use longitudinal study designs with staggered endpoints (e.g., 4-, 8-, and 12-week intervals). Incorporate biomarkers like C-reactive protein (CRP) and interleukin-6 (IL-6) to track systemic inflammation. Pair histological analysis of target tissues (e.g., lung or vascular endothelium) with functional assays (e.g., spirometry for AHR) .
Q. How should researchers design experiments to compare this compound with next-generation PAF antagonists?
Adopt a head-to-head comparative framework:
- Use identical in vitro assays (e.g., PAF-induced platelet aggregation) and in vivo models (e.g., sepsis-induced lung injury).
- Measure both efficacy (e.g., IC50 values) and safety (e.g., hepatotoxicity via ALT/AST levels).
- Apply statistical methods like ANOVA with post-hoc Tukey tests to identify significant differences .
Q. What analytical approaches are recommended for elucidating this compound's off-target effects in transcriptomic studies?
Combine RNA sequencing with pathway enrichment analysis (e.g., KEGG, GO). Compare gene expression profiles of this compound-treated vs. untreated cells under PAF stimulation. Validate findings using CRISPR/Cas9 knockout models for candidate genes .
Methodological and Ethical Considerations
Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound analogs?
Follow the Beilstein Journal guidelines:
- Document synthesis protocols in detail, including solvent purity, reaction temperatures, and purification methods.
- Characterize all new compounds via NMR, HPLC, and elemental analysis.
- Deposit raw spectral data in public repositories (e.g., Zenodo) for peer validation .
Q. What statistical methods are appropriate for analyzing dose-dependent responses in this compound studies?
Use nonlinear regression models (e.g., log-dose vs. response curves) to calculate EC50/IC50 values. For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U). Report confidence intervals and effect sizes to enhance interpretability .
Q. How should researchers address ethical concerns in animal studies involving this compound?
Adhere to ARRIVE guidelines:
- Minimize animal numbers via power calculations.
- Implement humane endpoints (e.g., euthanasia at 20% weight loss).
- Obtain approval from institutional animal ethics committees and disclose compliance in manuscripts .
Data Management and Reporting
Q. What standards should be followed when publishing negative or inconclusive results for this compound?
Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Publish datasets in repositories like Figshare with DOIs.
- Include detailed metadata (e.g., experimental conditions, raw data files).
- Discuss potential reasons for negative outcomes (e.g., suboptimal dosing, model limitations) to guide future research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
